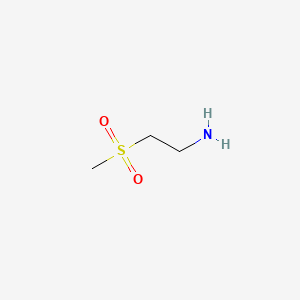

2-Aminoethylmethyl sulfone

Description

Significance in Contemporary Chemical Sciences

In modern chemical science, 2-Aminoethylmethyl sulfone and its hydrochloride form are recognized for their role as key intermediates in the creation of complex pharmaceutical compounds. nbinno.com Its unique molecular structure, featuring both an amino group and a sulfone group, allows it to participate in a variety of chemical reactions, making it a valuable tool for medicinal chemists. innospk.com The compound's utility is highlighted by its application in the synthesis of bioactive molecules, which is crucial for the development of new drugs. innospk.com

Beyond pharmaceuticals, this compound is also gaining attention in the field of materials science. Its distinct functional groups may contribute to the creation of advanced materials with enhanced properties. innospk.com In biochemistry, its structure is valuable for research into enzyme inhibition and function, as well as protein synthesis. innospk.com

Historical Context of Related Sulfone Chemistry Research

The study of sulfones, a class of organosulfur compounds, dates back to the 19th and 20th centuries with early investigations into organosulfur compounds. These initial studies established the fundamental understanding of sulfone structures and their distinct chemical properties, which are characterized by a sulfonyl functional group attached to two carbon atoms. wikipedia.org The development of reliable methods for synthesizing sulfones, primarily through the oxidation of thioethers and sulfoxides, was a critical step that allowed for the systematic exploration of various sulfone structures. wikipedia.org

Historically, sulfones have been recognized for their stability and specific reactivity, which distinguishes them from other sulfur-containing compounds. This has led to their use in a wide range of applications, from pharmaceuticals to polymers. wikipedia.orgnih.gov For instance, dapsone, a sulfone, was historically used as an antibiotic for treating various diseases. wikipedia.org The broader family of sulfonamides, closely related to sulfones, were among the first systemic antibiotics and have had a major impact on medicine. nih.gov

Scope and Research Objectives

Current research on this compound is largely driven by its application in pharmaceutical synthesis. A primary objective is its use as an intermediate in the production of lapatinib (B449), a tyrosine kinase inhibitor used in the treatment of breast cancer. nbinno.comchemicalbook.com Researchers are focused on optimizing the synthesis of lapatinib by improving the efficiency of the chemical steps involving this compound, such as in reductive amination reactions. rsc.org

Furthermore, ongoing studies are exploring the potential of this compound in the creation of other therapeutic agents. For example, it is used in the synthetic preparation of potent and selective PI3Kδ inhibitors, indicating its versatility in drug development. nbinno.comchemicalbook.com Research is also aimed at developing more sustainable and cost-effective manufacturing routes for compounds that utilize this compound. rsc.org The exploration of its analogues and their biological activities, such as their effects on calcium uptake and protein phosphorylation in biological systems, is another active area of investigation. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylsulfonylethanamine | nih.gov |

| CAS Number | 49773-20-8 | nih.gov |

| Molecular Formula | C3H9NO2S | nih.gov |

| Molecular Weight | 123.18 g/mol | nih.gov |

| Melting Point | 168.0 to 172.0 °C (for hydrochloride salt) | nbinno.comchemicalbook.com |

| Appearance | White to Off-White Solid (for hydrochloride salt) | nbinno.comchemicalbook.com |

| Solubility | DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly, Sonicated) (for hydrochloride salt) | nbinno.comchemicalbook.com |

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings | References |

| Pharmaceutical Synthesis | Intermediate in the synthesis of Lapatinib | Crucial for the formation of the hydrophilic amino-sulfone side chain of the drug. | nbinno.comrsc.org |

| Medicinal Chemistry | Building block for PI3Kδ inhibitors | Used in the preparation of potent and selective inhibitors. | nbinno.comchemicalbook.com |

| Biochemistry | Study of enzyme modulation | Analogues have been shown to modulate ATP-dependent calcium ion uptake. | nih.gov |

| Organic Synthesis | Reagent in reductive amination reactions | Reacts with aldehydes to form imines, which can be reduced to the final amine product. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXQWUJWNTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198035 | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-20-8 | |

| Record name | 2-(Methylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminoethylmethyl Sulfone

Established Synthetic Pathways for 2-Aminoethylmethyl Sulfone

The primary approaches to synthesizing this compound include direct aminolysis, conversion of sulfonate esters, and reductive amination strategies. Each pathway offers distinct advantages regarding starting materials, reaction conditions, and scalability.

Aminolysis, the reaction of a molecule with an amine, represents a direct approach to forming the ethylamine (B1201723) moiety of the target compound. One common strategy involves the aza-Michael addition of an amine to an activated alkene, such as a vinyl sulfone. researchgate.net This reaction adds a nitrogen nucleophile across the double bond of an electron-deficient alkene. researchgate.net Specifically, the reaction of methyl vinyl sulfone with ammonia (B1221849) would yield this compound.

Another prominent amine formation route starts from more accessible precursors like 2-chloroethylamine (B1212225) hydrochloride. google.com This method involves a two-step process:

Substitution: 2-chloroethylamine hydrochloride is reacted with sodium methyl mercaptide under basic conditions to produce 2-(methylthio)ethylamine (B103984) via a bimolecular substitution reaction. google.com

Oxidation: The resulting 2-(methylthio)ethylamine is then oxidized using an agent like hydrogen peroxide in an acidic aqueous medium to form the final product, this compound hydrochloride. google.com

A variation of this amine formation involves using a protected amine source, such as potassium phthalimide. This nucleophile reacts with an electrophilic intermediate like 2-chloroethylmethyl sulfone. nus.edu.sggoogle.com The resulting phthalimide-protected intermediate is then deprotected, typically by acid hydrolysis, to yield the primary amine. google.com

Table 1: Aminolysis Reaction with Protected Amine Source

| Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium phthalimide, 2-chloroethylmethyl sulfone | DMF | Sodium iodide | 100°C | 2.5h | 88.8% | nus.edu.sggoogle.com |

| Potassium phthalimide, 2-chloroethylmethyl sulfone | DMSO | Potassium iodide | 120°C | 3h | 85% | google.com |

A versatile and widely used method for synthesizing this compound involves the use of sulfonate esters, particularly tosylates, as key intermediates. These esters are excellent leaving groups, facilitating nucleophilic substitution by an amine source. The general pathway begins with the synthesis of an electrophilic precursor, such as 2-(methylsulfonyl)ethyl tosylate.

The tosylate intermediate is then subjected to ammonolysis, where it is treated with an excess of ammonia. The ammonia displaces the tosylate group to form this compound. Using a significant excess of ammonia helps to ensure the reaction goes to completion. The final product can be isolated as a salt, such as the hydrochloride, by acidification after the reaction.

An alternative approach starts with 2-hydroxyethyl methyl sulfone. nus.edu.sggoogle.com This alcohol is first converted into a more reactive intermediate, 2-chloroethylmethyl sulfone, by reacting it with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine. nus.edu.sggoogle.com This chlorinated intermediate can then undergo a substitution reaction with an amine source, as described in the previous section, to yield the target compound. nus.edu.sggoogle.com

Table 2: Synthesis via Sulfonate Ester Intermediate

| Step | Reactants | Solvent | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1. Chlorination | 2-hydroxyethyl methyl sulfone, thionyl chloride | Toluene (B28343) | Pyridine, reflux | 83.1% | nus.edu.sggoogle.com |

| 2. Amination | 2-chloroethylmethyl sulfone, potassium phthalimide | DMF | Sodium iodide, 100°C | 88.8% | nus.edu.sggoogle.com |

| 3. Deprotection | 2-(2-methylsulfonylethyl)isoindole-1,3-dione | Concentrated HCl | 100°C, 10h | Not specified | google.com |

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org This process involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to an amine. libretexts.orgchemistrysteps.com

In the context of this compound synthesis, the key precursor would be (methylsulfonyl)acetaldehyde. The synthesis would proceed as follows:

Imine Formation: (Methylsulfonyl)acetaldehyde is reacted with an amine source. If the final product is the primary amine, ammonia is used. chemistrysteps.com The reaction forms a C=N double bond, creating an imine intermediate. chemistrysteps.com

Reduction: The imine is then reduced to an amine. libretexts.org A key advantage of modern reductive amination is that it can often be performed in a one-pot synthesis using a reducing agent that is selective for the imine over the starting aldehyde. chemistrysteps.com Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine. chemistrysteps.comcommonorganicchemistry.com

While specific examples in the literature for the reductive amination of (methylsulfonyl)acetaldehyde to this compound are not detailed, the general principles are well-established. libretexts.orgchemistrysteps.com The choice of reducing agent is critical; sodium borohydride (B1222165) (NaBH4) can also be used, but it may reduce the starting aldehyde, so it is typically added after the imine has fully formed. commonorganicchemistry.com

Precursor Chemistry and Intermediate Synthesis for this compound

The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and intermediates. These molecules contain the necessary carbon skeleton and sulfonyl group, activated for subsequent amination reactions.

As mentioned, sulfonate esters are critical electrophilic intermediates. The synthesis of 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate (B104242) (tosylate) is a foundational step. It is typically prepared by reacting 2-(methylsulfonyl)ethanol (B46698) with p-toluenesulfonyl chloride (TsCl). The reaction is carried out in a suitable solvent like chloroform (B151607) and in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. Maintaining a controlled temperature is important to prevent the formation of byproducts.

Another important electrophilic intermediate is 2-chloroethylmethyl sulfone. This compound is synthesized from 2-hydroxyethyl methyl sulfone by treatment with thionyl chloride (SOCl2). nus.edu.sggoogle.com The reaction is typically performed in an organic solvent like toluene with a base like pyridine. google.com The resulting brown oil can often be used directly in the next step without extensive purification. google.com

Table 3: Synthesis of Electrophilic Intermediates

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate | 2-(methylsulfonyl)ethanol | Toluenesulfonyl chloride, triethylamine | Chloroform | Not specified | |

| 2-chloroethylmethyl sulfone | 2-hydroxyethyl methyl sulfone | Thionyl chloride, pyridine | Toluene | 83.1% | google.com |

In many synthetic routes, the amine functionality is introduced in a protected form to prevent side reactions. The benzyl (B1604629) group is a common amine protecting group. ccspublishing.org.cn A key step in such syntheses is the removal of this protecting group, known as debenzylation.

For the synthesis of this compound, a precursor such as 2-(N,N-dibenzylamino) ethyl methyl sulfone can be used. googleapis.com The removal of the benzyl groups is typically achieved through catalytic hydrogenation. googleapis.comgoogle.com This method involves reacting the protected amine with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). mdma.ch Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, is another effective and often more rapid method for debenzylation. mdma.ch

Table 4: Debenzylation of Protected Amine Precursor

| Precursor | Method | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-(N,N-dibenzylamino) ethyl methyl sulfone | Catalytic Hydrogenation | Raney Nickel | 5-40 atm H₂, 10-90°C | This compound | |

| N-benzyl compound | Catalytic Transfer Hydrogenation | 10% Pd-C / Ammonium formate | Reflux in methanol (B129727) | Corresponding amine | mdma.ch |

Advanced Synthetic Techniques and Process Optimization in this compound Production

Catalytic Hydrogenation Approaches in this compound Synthesis

Catalytic hydrogenation represents a key method for the synthesis of this compound, particularly through the debenzylation of protected amine precursors. A significant approach involves the catalytic hydrogenation of 2-(N,N-dibenzylamino) ethyl methyl sulfone. google.com This process effectively removes the benzyl protecting groups to yield the primary amine.

Commonly employed catalysts for this transformation include Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C), and Platinum dioxide (PtO₂). google.com The selection of the catalyst can influence the reaction efficiency and purity of the final product. For instance, the hydrogenolytic cleavage of N,N-dibenzyl-2-(methylsulfonyl)ethylamine using Raney nickel has been shown to produce this compound with high purity (>98.5%) after recrystallization.

In the context of synthesizing Lapatinib (B449), a reductive amination step is employed, which involves the reaction of this compound hydrochloride with a carboxaldehyde intermediate. rsc.orgresearchgate.net While this reaction can be achieved using hydride-reducing agents, a more atom-economical and sustainable approach is the use of catalytic hydrogenation to reduce the initially formed imine intermediate. rsc.orgresearchgate.net Catalysts such as Pt/C and Pd/C have been investigated for this purpose. rsc.org An alternative transfer hydrogenation protocol, using ammonium formate as a hydrogen surrogate, has also been explored to bypass the need for high-pressure hydrogenation equipment. rsc.org

Table 1: Catalysts and Conditions for Catalytic Hydrogenation in this compound Synthesis

| Precursor | Catalyst | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Purity (%) | Reference |

| 2-(N,N-dibenzylamino) ethyl methyl sulfone | Raney Ni, Pd/C, or PtO₂ | 5 - 40 | 10 - 90 | 1 - 5 | >98.5 | google.com, |

| Imine from this compound and carboxaldehyde | Pt/C, Pd/C | Not specified | Not specified | Not specified | Not specified | rsc.org, researchgate.net |

| Imine from this compound and carboxaldehyde | Pd catalyst with ammonium formate | Atmospheric | Not specified | Not specified | Not specified | rsc.org |

Stereoselective Synthesis Methodologies (if applicable to relevant derivatization)

The molecule this compound itself is achiral and therefore does not have enantiomers or diastereomers. However, stereoselective synthesis methodologies become highly relevant when considering the derivatization of this compound to create more complex, chiral molecules. In such cases, the amino group of this compound can be reacted with chiral substrates, or the resulting derivatives can undergo stereoselective transformations.

For example, in the synthesis of complex pharmaceutical agents, this compound can be incorporated into a molecule that then undergoes a stereoselective reduction or other asymmetric transformation. While specific examples detailing the stereoselective derivatization of this compound are not abundant in the provided literature, general principles of asymmetric synthesis would apply. For instance, the addition of the amino group to a prochiral carbonyl compound, followed by diastereoselective reduction of the resulting imine, is a common strategy for creating chiral amines.

The development of chiral catalysts for such transformations is an active area of research. For example, photoredox catalysis has been used for the stereoselective synthesis of unnatural α-amino acid derivatives through the addition of radicals to N-sulfinyl imines, which employ a chiral sulfoxide (B87167) auxiliary to direct the stereochemistry. nih.gov Although not directly applied to this compound in the cited work, such methodologies could potentially be adapted for its stereoselective derivatization.

Reaction Parameter Optimization for this compound Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound, as well as for ensuring the economic and environmental viability of the synthesis. Key parameters that are often adjusted include temperature, pressure, reaction time, and the choice and amount of catalyst and solvent.

In the catalytic hydrogenation of 2-(N,N-dibenzylamino) ethyl methyl sulfone, specific ranges for these parameters have been defined to ensure efficient conversion. google.com The reaction temperature is typically maintained between 10°C and 90°C, with a hydrogen pressure of 5 to 40 atmospheres. google.com The amount of catalyst, such as Raney Ni, Pd/C, or platinum dioxide, is generally between 1% and 20% of the reactant's weight, and the reaction is usually completed within 1 to 5 hours. google.com

The choice of solvent is another crucial parameter. In the synthesis of Lapatinib, which uses this compound hydrochloride as a key reagent, the solvent system was a focus of optimization. rsc.org While a mixture of dimethoxyethane (DME) and methanol was found to be effective for solubility and reaction performance, the toxicity of these solvents prompted investigation into greener alternatives. rsc.org However, substituting the solvent mixture with propan-2-ol led to a significant drop in the yield of a key intermediate. rsc.org

The optimization of reagent stoichiometry is also important. For instance, in the ammonolysis of 2-(methylsulfonyl)ethyl tosylate to form this compound, using a stoichiometric excess of ammonia (greater than two times) helps to ensure the complete conversion of the starting material.

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Synthetic Step | Parameter Optimized | Range/Condition | Effect on Yield/Purity | Reference |

| Catalytic Hydrogenation | Temperature | 10 - 90°C | Affects reaction rate and selectivity | google.com |

| Catalytic Hydrogenation | Pressure | 5 - 40 atm | Influences hydrogen availability | google.com |

| Catalytic Hydrogenation | Catalyst Loading | 1 - 20 wt% | Balances reaction rate and cost | google.com |

| Ammonolysis | Reagent Stoichiometry | >2x excess of ammonia | Drives reaction to completion | |

| Reductive Amination | Solvent | DME-Methanol vs. Propan-2-ol | Significant impact on yield | rsc.org |

Chemical Reactivity and Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily dictated by its two functional groups: the primary amine (-NH₂) and the sulfonyl (-SO₂) moiety. These groups allow for a variety of chemical transformations and derivatizations.

Oxidation Reactions of the Sulfonyl Moiety

The sulfonyl group in this compound contains a sulfur atom in its highest oxidation state (+6). Consequently, the sulfonyl moiety is generally resistant to further oxidation under standard chemical conditions.

However, the synthesis of this compound itself often involves an oxidation reaction. A common route is the oxidation of 2-(methylthio)ethylamine, where the thioether group (-S-) is oxidized to the sulfone (-SO₂-). google.com Oxidizing agents such as hydrogen peroxide are used for this transformation. This highlights the stability of the sulfone group once formed, as it is the product of a strong oxidation process.

Reduction Reactions Involving this compound

The sulfonyl group of this compound can undergo reduction, although this typically requires strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can potentially reduce the sulfonyl group to a sulfide (B99878) or a thiol. This transformation is a reversal of the synthetic route that often involves the oxidation of a thioether.

More commonly in synthetic applications, reduction reactions involve other parts of molecules derived from this compound. A prime example is the reductive amination process used in the synthesis of Lapatinib. rsc.orgresearchgate.net In this reaction, this compound is first reacted with an aldehyde to form an imine, which is then reduced to a secondary amine. This reduction of the C=N double bond can be achieved using hydride reagents like sodium borohydride or through catalytic hydrogenation. rsc.orgresearchgate.net This demonstrates the utility of the amino group in forming new bonds, with subsequent reduction being a key step in building more complex molecular architectures.

Nucleophilic Substitution Reactions of this compound Derivatives

Nucleophilic substitution reactions are fundamental in the functionalization of molecules and the synthesis of complex structures. In the context of this compound, its derivatives or precursors used in its synthetic pathways often participate in key nucleophilic substitution steps.

A notable example involves the synthesis of precursors for reactions with this compound, such as substituted quinazolines. The introduction of a side chain onto a quinazoline (B50416) core can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. For instance, a 4-chloroquinazoline (B184009) derivative can undergo substitution with an appropriate nucleophile. It has been demonstrated that the introduction of a 4-(3-fluorobenzyloxy) motif proceeds via an SNAr reaction to afford a 4-aminoquinazoline intermediate in high yield. rsc.org This reaction can be conducted in various solvents, with refluxing propan-2-ol yielding the product in 95% yield. rsc.orgresearchgate.net It is also possible to perform the preceding chlorination step and the substitution in a single pot, converting a quinazolinone to the desired 4-aminoquinazoline derivative, although with a somewhat reduced yield compared to the two-step process. rsc.orgresearchgate.net

Another relevant synthetic strategy involves the preparation of sulfonate esters, such as 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate (tosylate), which serve as excellent electrophiles. These tosylates are synthesized from the corresponding alcohol (e.g., 2-(methylsulfonyl)ethanol) and toluenesulfonyl chloride. The resulting tosylate is a critical intermediate that can readily undergo nucleophilic displacement by an amine to form the desired product. This highlights a common pathway where a derivative containing the methyl sulfone group is prepared as an electrophile for subsequent reaction with a nucleophilic amine.

The amino group of related compounds can also be involved in nucleophilic substitution. For example, in analogous sulfonyl compounds, the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Table 1: Nucleophilic Substitution for the Synthesis of a Quinazoline Precursor

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Citation |

| 4-Chloro-6-iodoquinazoline | 3-Fluorobenzylamine | Propan-2-ol | Reflux | 4-((3-Fluorobenzyl)amino)-6-iodoquinazoline | 95% | rsc.org |

| 6-Iodoquinazolin-4(3H)-one | (1) POCl₃/Toluene (2) 3-Fluorobenzylamine | Toluene | (1) Reflux (2) Room Temp | 4-((3-Fluorobenzyl)amino)-6-iodoquinazoline | 76% (one-pot) | rsc.orgresearchgate.net |

Formation and Reactivity of Imine Intermediates from this compound

Imines, characterized by a carbon-nitrogen double bond (C=N), are key intermediates in organic synthesis. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com this compound, as a primary amine, readily participates in this reaction to form corresponding imine intermediates.

The formation of an imine from this compound has been demonstrated in the synthesis of lapatinib. rsc.orgresearchgate.net In this process, this compound hydrochloride reacts with a complex aldehyde in the presence of a base, such as triethylamine, in refluxing methanol. rsc.orgresearchgate.net The resulting imine proves to be a stable, isolable solid, obtained in high yield. rsc.org This stability is noteworthy, as imine intermediates can sometimes be transient. beilstein-journals.org The general mechanism for imine formation under mildly acidic or basic conditions involves a sequence of protonation, nucleophilic addition of the amine to the carbonyl, deprotonation, a second protonation (on the hydroxyl group to make it a good leaving group), and elimination of water. masterorganicchemistry.comyoutube.com

The primary reactivity of the imine intermediate derived from this compound is its reduction to a secondary amine. This transformation, known as reductive amination, is a crucial step for installing the sulfone-containing side chain onto a target molecule. researchgate.net The reduction of the C=N bond can be accomplished using various methods. Catalytic hydrogenation over platinum or palladium catalysts (Pt/C or Pd/C) is one approach. rsc.orgresearchgate.net Alternatively, hydride reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for this reduction. rsc.orgresearchgate.net The choice of reducing agent and conditions can be optimized to ensure high efficiency and to align with green chemistry principles, for example, by replacing hazardous stoichiometric reductants with catalytic methods. rsc.org

Table 2: Formation of Imine from this compound

| Amine Reactant | Aldehyde Reactant | Base | Solvent | Conditions | Product | Yield | Citation |

| This compound hydrochloride | 5-(4-((3-fluorobenzyl)oxy)-6-iodoquinazolin-7-yl)furan-2-carbaldehyde | Triethylamine | Methanol | Reflux | (E)-N-((5-(4-((3-fluorobenzyl)oxy)-6-iodoquinazolin-7-yl)furan-2-yl)methylene)-2-(methylsulfonyl)ethan-1-amine | 87% | rsc.orgresearchgate.net |

Table 3: Reactivity of Imine Intermediate (Reductive Amination)

| Imine Substrate | Reagent/Catalyst | Solvent | Reaction Type | Product | Citation |

| Imine from Table 2 | NaBH₄ or NaBH(OAc)₃ | Not specified | Hydride Reduction | Lapatinib | rsc.orgresearchgate.net |

| Imine from Table 2 | H₂, Pt/C or Pd/C | Dichloromethane | Catalytic Hydrogenation | Lapatinib | rsc.orgresearchgate.net |

| Imine from Table 2 | Ammonium formate, Pd/C | DME-MeOH | Catalytic Transfer Hydrogenation | Lapatinib | rsc.org |

Mechanistic Investigations of 2 Aminoethylmethyl Sulfone S Biological Activities

Research on Antioxidant Mechanisms of 2-Aminoethylmethyl Sulfone

Preliminary research indicates that this compound may possess antioxidant capabilities, with studies pointing towards its potential to mitigate oxidative stress within cellular environments. The investigation into these properties is centered on understanding the specific molecular interactions and the role of its chemical structure.

While direct studies comprehensively detailing the specific molecular pathways for this compound are emerging, research on related sulfone-containing compounds provides insight into potential mechanisms. Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Many cellular signaling pathways are activated in response to oxidative stress, and sulfone compounds have been shown to modulate these pathways. nih.gov

One of the most critical cellular defense mechanisms against oxidative stress is the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway. nih.gov In other contexts, such as with styryl sulfones and fumaric acid esters containing sulfone groups, these compounds have demonstrated the ability to promote the nuclear translocation of Nrf2. nih.govgoogle.com This activation upregulates the expression of antioxidant phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), which collectively work to reduce cellular damage from ROS. nih.govnih.gov Another pathway implicated in the action of sulfone compounds is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and apoptosis triggered by oxidative stress. nih.gov It is hypothesized that this compound may exert its antioxidant effects through similar established pathways, a subject that warrants further specific investigation.

The presence of sulfur is fundamental to the antioxidant capacity of many biological molecules. mdpi.comnih.gov Sulfur atoms are crucial components of key antioxidant systems, including the glutathione (B108866) and thioredoxin systems, which protect cells from oxidative damage. nih.govmdpi.com The antioxidant potential of sulfur-containing compounds is often linked to the oxidation state of the sulfur atom; more reduced forms, such as thiols, are typically potent antioxidants. nih.gov

Studies on Antimicrobial Properties of this compound

Investigations have suggested that this compound may serve as a basis for developing new antimicrobial agents. biosynth.com Preliminary studies highlight its potential efficacy against various microbes, prompting further research into its spectrum of activity and mode of action.

Research has indicated that this compound possesses properties that could be harnessed for antimicrobial applications. Studies have noted that silver ions derived from the compound exhibit inhibitory effects against a range of bacteria and fungi. biosynth.com Furthermore, preliminary evaluations have suggested potential efficacy against certain bacterial strains.

Table 1: Summary of Reported Antimicrobial Efficacy

| Microbial Type | Finding | Source |

| Bacteria | Preliminary studies suggest potential efficacy against certain strains. | |

| Bacteria & Fungi | Silver ions derived from the compound have shown inhibitory effects. biosynth.com | biosynth.com |

The precise antimicrobial mechanisms of this compound are still under investigation. However, based on the activity of related compounds and initial findings, several potential modes of action can be proposed.

One possible mechanism relates to the observed activity of its derived silver ions. biosynth.com Silver is known to possess broad-spectrum antimicrobial activity through a multi-site attack on microbial cells, which can include disruption of the cell membrane, inactivation of essential proteins and enzymes, and interference with DNA replication. google.com

Another potential mechanism could involve the inhibition of crucial microbial enzymes. Structurally related compounds, such as sulfonamides, are well-known antibacterial agents that act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. researchgate.net Other sulfonamides function as carbonic anhydrase inhibitors, and interfering with this enzyme in pathogens like Vibrio cholerae, Helicobacter pylori, and Candida albicans has been shown to inhibit their growth. acs.orgresearchgate.net It is plausible that this compound could interact with similar enzymatic targets, a hypothesis that requires experimental validation.

Neuroprotective Effects and Modulation of Cellular Processes by this compound

Beyond its antioxidant and antimicrobial potential, this compound has been investigated for its neuroprotective effects and its ability to modulate key cellular processes. Research suggests it may offer protective benefits in conditions involving oxidative stress and neuronal damage.

Studies in animal models subjected to oxidative stress have highlighted the potential neuroprotective effects of related compounds. The mechanism for such protection is likely multifactorial. One aspect is the mitigation of oxidative stress, as discussed previously, which is a known contributor to neurodegenerative conditions. nih.gov Research on other sulfone-containing molecules has demonstrated neuroprotection through the inhibition of neuroinflammatory pathways, such as the p38 MAPK pathway, and activation of the Nrf2 antioxidant response. nih.govgoogle.com

More specific to this compound (also referred to in some studies as AEMS), direct modulation of cellular calcium homeostasis has been reported. One study identified it as a potent stimulator of ATP-dependent calcium uptake, suggesting a role in regulating intracellular calcium levels, a critical process for neuronal function and survival. bohrium.comthegoodscentscompany.com Additionally, other research has pointed to its interaction with the 5-HT1A receptor, which is involved in serotonin (B10506) regulation and has implications for mood and mental health. biosynth.com The ability to modulate calcium signaling and interact with key neurotransmitter receptors represents a significant mode of action for its observed neuroprotective effects.

Table 2: Investigated Neuroprotective and Cellular Modulation Mechanisms

| Mechanism | Observation | Potential Implication | Source(s) |

| Oxidative Stress Reduction | Potential neuroprotective effects observed in animal models subjected to oxidative stress. | Protection of neuronal cells from damage induced by reactive oxygen species. | |

| Calcium Homeostasis | Identified as a potent stimulator of ATP-dependent calcium uptake. bohrium.com | Modulation of intracellular calcium signaling, crucial for neuronal health. | bohrium.comthegoodscentscompany.com |

| Receptor Interaction | Interacts with the 5-HT1A serotonin receptor. biosynth.com | Modulation of neurotransmitter systems, potentially affecting neurological and mental health processes. | biosynth.com |

| Anti-Inflammatory Signaling | Related styryl sulfones inhibit p38 MAPK pathways. nih.gov | Reduction of neuroinflammation, a key factor in neurodegenerative diseases. | nih.gov |

Influence on Calcium Ion Homeostasis and Uptake

This compound (AEMS) has been identified as a significant modulator of calcium ion (Ca²⁺) transport, particularly within retinal tissues. Research demonstrates that AEMS influences both ATP-dependent and ATP-independent calcium uptake, suggesting a complex interaction with the mechanisms governing intracellular calcium concentrations.

In studies conducted on rat retinal preparations, AEMS was found to be a potent stimulator of ATP-dependent Ca²⁺ uptake at low calcium concentrations (10 µM). nih.gov Notably, its potency in stimulating this uptake was reported to be twice that of taurine (B1682933), a well-known modulator of calcium homeostasis. nih.gov This finding indicates that the methyl sulfone moiety of AEMS is an effective replacement for the sulfonic acid group of taurine in facilitating ATP-dependent calcium transport into retinal cells. nih.gov

Conversely, at high calcium concentrations (1.44 mM), AEMS acts as an inhibitor of ATP-independent calcium uptake. nih.gov In this role, it was also found to be a more potent inhibitor than taurine, highlighting its dual function in regulating calcium flow depending on the ionic environment. nih.gov This modulation of calcium transport is a critical aspect of its biological activity, as calcium ions are pivotal second messengers in a vast array of cellular processes.

The table below summarizes the observed effects of this compound on calcium uptake in rat retinal preparations.

| Calcium Uptake Type | Ca²⁺ Concentration | Effect of AEMS | Potency Compared to Taurine |

| ATP-Dependent | Low (10 µM) | Stimulation | More Potent nih.govnih.gov |

| ATP-Independent | High (1.44 mM) | Inhibition | More Potent nih.gov |

Comparative Analysis with Taurine and Analogous Sulfonic Acids

The biological activities of this compound are often evaluated in direct comparison to taurine and its synthetic analogues. These comparative studies are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with biological systems, particularly in the context of calcium modulation and protein phosphorylation.

A key study compared AEMS with taurine and four other sulfone analogues: thiomorpholine-1,1-dioxide (TMS), N-methylthiomorpholine-1,1-dioxide (M-TMS), (±)3-aminotetrahydrothiopyran-1,1-dioxide (APS), and (±)3-aminotetrahydrothiophene-1,1-dioxide (ATS). nih.gov The results demonstrated significant variance in their ability to modulate ATP-dependent calcium uptake in rat retina. AEMS, along with ATS and APS, were more potent stimulators of this process than taurine itself. nih.gov In contrast, TMS and M-TMS exhibited no stimulatory effect, indicating that specific structural features are essential for this activity. nih.govnih.gov

When examining the inhibition of ATP-independent calcium uptake at high Ca²⁺ concentrations, AEMS, ATS, and APS were again more potent than taurine. nih.gov Interestingly, another biological activity, the inhibition of phosphate (B84403) incorporation into retinal proteins (protein phosphorylation), showed a different pattern. Taurine, AEMS, ATS, APS, and TMS were found to be equipotent inhibitors, reducing phosphate incorporation by 30-45%, while M-TMS had no effect. nih.gov This suggests that the structural requirements for inhibiting protein phosphorylation are less stringent than those for modulating calcium uptake. nih.gov

The comparative effects of these compounds are detailed in the table below.

| Compound | Stimulation of ATP-Dependent Ca²⁺ Uptake (vs. Taurine) | Inhibition of ATP-Independent Ca²⁺ Uptake (vs. Taurine) | Inhibition of Protein Phosphorylation (vs. Taurine) |

| This compound (AEMS) | More Potent nih.gov | More Potent nih.gov | Equipotent nih.gov |

| Taurine | Baseline | Baseline | Baseline |

| Thiomorpholine-1,1-dioxide (TMS) | No Effect nih.gov | Active nih.gov | Equipotent nih.gov |

| N-methyl-thiomorpholine-1,1-dioxide (M-TMS) | No Effect nih.gov | No Effect nih.gov | No Effect nih.gov |

| (±)3-aminotetrahydrothiophene-1,1-dioxide (ATS) | More Potent nih.gov | More Potent nih.gov | Equipotent nih.gov |

| (±)3-aminotetrahydrothiopyran-1,1-dioxide (APS) | More Potent nih.gov | More Potent nih.gov | Equipotent nih.gov |

Mechanisms of Oxidative Damage Reduction in Neuronal Systems

While the precise mechanisms through which this compound may reduce oxidative damage in neuronal systems are not yet fully elucidated in scientific literature, its structural similarity to other neuroprotective compounds allows for informed hypotheses. Many sulfone-containing molecules and taurine analogues exhibit antioxidant properties, often through interaction with key cellular defense pathways. nih.govnih.govnih.gov

One plausible mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress, and its activation leads to the transcription of numerous antioxidant and detoxification genes. nih.govnih.gov Styryl sulfone compounds, for instance, have been shown to promote Nrf2 nuclear translocation and upregulate the expression of antioxidant enzymes, thereby reducing oxidative damage in models of Parkinson's disease. nih.gov Given that AEMS is a sulfone, it may act as an electrophile that interacts with Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and activation of the antioxidant response. nih.gov

Another potential mechanism relates to the metabolism of glutathione (GSH), a critical endogenous antioxidant. nih.govnih.gov Taurine, the sulfonic acid analogue of AEMS, is known to play a role in maintaining GSH levels. Mature neurons rely on extracellular cysteine for GSH synthesis, a process linked to glutamate (B1630785) transporters. nih.gov It is conceivable that AEMS, by interacting with related cellular transport or enzymatic systems, could influence the availability of precursors for GSH synthesis, thereby bolstering the cell's antioxidant capacity. However, direct experimental evidence linking this compound to the Nrf2 pathway or glutathione metabolism in neurons is currently lacking.

Other Reported or Predicted Biological Activities

Beyond its effects on calcium homeostasis, this compound has been identified in several other biological and chemical contexts, primarily as an inhibitor of protein phosphorylation and as a key chemical intermediate in the synthesis of pharmaceuticals.

Inhibition of Protein Phosphorylation: In studies of rat retinal tissue, AEMS was shown to be an effective inhibitor of the incorporation of phosphate into proteins. nih.gov This inhibitory action on protein phosphorylation was found to be equipotent to that of taurine. nih.gov The phosphorylation of proteins is a fundamental mechanism for regulating a vast range of cellular processes, and its inhibition by AEMS points to a broader role in cell signaling modulation. bohrium.comdntb.gov.ua

Role as a Pharmaceutical Intermediate: this compound serves as an important building block in the synthesis of more complex, therapeutically active molecules. Patent literature documents its use as a key intermediate in the preparation of Lapatinib (B449). google.compatsnap.com Lapatinib is a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Furthermore, AEMS has been incorporated into the synthesis of novel compounds designed for the treatment of neurodegenerative diseases. google.com Its chemical structure makes it a valuable precursor for creating diverse salts and derivatives for pharmaceutical development. patsnap.com

Predicted Antimicrobial Activity: While specific studies on the antimicrobial properties of this compound are limited, the broader class of sulfone compounds is known to possess diverse biological activities, including antibacterial and antifungal effects. innovareacademics.in Various novel sulfone derivatives have demonstrated significant efficacy against plant and human pathogens, such as Xanthomonas oryzae and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgmdpi.com The mechanism often involves the sulfone moiety's ability to interact with critical bacterial enzymes, such as cysteine proteinases. nih.gov This suggests that AEMS could potentially exhibit antimicrobial properties, though further targeted research is required for confirmation.

Applications in Medicinal Chemistry and Pharmaceutical Research

2-Aminoethylmethyl Sulfone as a Crucial Synthetic Intermediate in Drug Discovery

The utility of this compound as a synthetic precursor is well-documented, particularly in the creation of targeted therapies. Its bifunctional nature allows for its straightforward incorporation into larger molecular scaffolds, making it a key component in the synthesis of established and novel drug candidates. nbinno.compatsnap.com

A primary and critical application of this compound hydrochloride is its role as an essential intermediate in the synthesis of Lapatinib (B449). nbinno.comchemicalbook.com Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). chemicalbook.com The synthesis involves a key reductive amination step where this compound is reacted with a furan-carboxaldehyde intermediate to install the required side chain of the final drug molecule. google.comrsc.org This reaction highlights the compound's importance in constructing the specific molecular architecture responsible for Lapatinib's therapeutic effect against certain types of breast cancer. nbinno.comchemicalbook.com The development of a sustainable manufacturing process for Lapatinib has further underscored the importance of this intermediate. rsc.org

Table 1: Role of this compound in Lapatinib Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Moiety | Therapeutic Agent |

| 5-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-2-furancarbaldehyde | This compound | Reductive Amination | N-[[[2-(methylsulfonyl)ethyl]amino]methyl] | Lapatinib |

Beyond its established role in Lapatinib synthesis, this compound serves as a starting point for the design and synthesis of other bioactive derivatives. Researchers have utilized it to create novel compounds with potential therapeutic applications. For instance, it is used in the synthetic preparation of potent and selective PI3Kδ (phosphoinositide 3-kinase delta) inhibitors, which are of interest for treating certain cancers and inflammatory diseases. nbinno.comchemicalbook.com

Furthermore, this compound itself is an analogue of taurine (B1682933). nih.gov This has led to the synthesis and evaluation of a series of taurine analogues to probe biological functions. In studies on the rat retina, this compound (referred to as AEMS in the study) and its derivatives were found to modulate ATP-dependent calcium ion uptake, with some analogues being more potent stimulators than taurine itself. nih.gov

Table 2: Examples of Bioactive Derivatives from this compound

| Derivative Class | Research Area | Finding |

| PI3Kδ Inhibitors | Oncology, Inflammation | Used in the synthesis of potent and selective inhibitors. nbinno.comchemicalbook.com |

| Taurine Analogues | Neuroscience, Cell Biology | Found to be a potent stimulator of ATP-dependent calcium uptake in rat retina. nih.govthegoodscentscompany.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The study of how the chemical structure of a molecule influences its biological activity is a cornerstone of medicinal chemistry. Analogues of this compound are frequently used in these Structure-Activity Relationship (SAR) studies to understand the role of the sulfonyl group and to explore bioisosteric replacements.

The sulfonyl group (–SO₂) is a key pharmacophore that imparts specific physicochemical properties to a molecule, significantly influencing its biological activity. sioc-journal.cnbenthamscience.com Its introduction into drug candidates is a common strategy in medicinal chemistry for several reasons: sioc-journal.cnnih.gov

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors, which can enhance the binding affinity of a drug molecule to its protein target. sioc-journal.cnresearchgate.net

Metabolic Stability: The sulfonyl group is structurally stable and can be introduced to block metabolically labile sites in a molecule, thereby increasing the drug's metabolic stability and prolonging its duration of action. sioc-journal.cnresearchgate.net

Polarity and Solubility: As a polar group, the sulfonyl moiety can increase the polarity of a drug molecule. sioc-journal.cn This can help to decrease hydrophobicity, which may improve solubility under physiological conditions and positively impact bioavailability. nih.gov

Conformational Constraint: When incorporated into a ring structure, the sulfonyl group can constrain the conformation of side chains, forcing them into specific spatial arrangements that may be optimal for binding to a biological target. benthamscience.com

Quantitative structure-activity relationship (QSAR) studies on sulfone and sulfonamide drugs have been used to develop pharmacophoric models for predicting the binding of new drugs to their targets, such as dihydropteroate (B1496061) synthetase (DHPS). nih.gov

Bioisosterism, the strategy of replacing one functional group with another that retains similar chemical and physical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. scripps.edu The sulfone and, more commonly, the related sulfonamide group are recognized as important bioisosteres for other functional groups, particularly the amide and carboxylic acid moieties. rsc.orgnih.gov

Amide-to-Sulfonamide/Sulfone Replacement: The amide bond is susceptible to metabolic cleavage. Replacing it with a more stable sulfonamide can enhance a drug's metabolic lifetime. rsc.orgacs.org While the sulfonamide is a more frequent amide bioisostere, sulfones have also been explored. acs.org For example, in the development of Casein Kinase 2 (CSNK2) inhibitors, replacing an amide with a sulfone analogue restored potency, indicating that the hydrogen bond donation from the amide NH was not essential for activity. acs.orgnih.gov This highlights how such replacements can probe key binding interactions.

Carboxylic Acid-to-N-Acylsulfonamide Replacement: The N-acylsulfonamide group is frequently used as a bioisostere for a carboxylic acid, often leading to improved derivatives. nih.gov

The rationale for these replacements is that the sulfonyl group has a similar size and charge distribution to groups like carbonyls and carboxyls, allowing it to maintain or improve biological activity while altering other properties like stability or solubility. sioc-journal.cnresearchgate.net

Table 3: Comparison of Functional Groups in Bioisosteric Replacement

| Feature | Amide (-C(O)NH-) | Sulfone (-SO₂-) | Sulfonamide (-SO₂NH-) |

| H-Bond Donor | Yes (N-H) | No | Yes (N-H) |

| H-Bond Acceptor | Yes (C=O) | Yes (two S=O) | Yes (two S=O) |

| Metabolic Stability | Generally lower (hydrolysis) | High | Generally higher than amides |

| Typical Bioisostere For | N/A | Amide (in specific contexts) acs.org | Amide, Carboxylic Acid rsc.orgnih.gov |

Mechanistic Pharmacology and Target Engagement Studies

More direct target engagement studies have been performed on novel kinase inhibitors where a sulfone group was part of the core structure or introduced as a bioisostere. For instance, in the development of CSNK2 inhibitors for antiviral therapy, a sulfone-containing compound was evaluated in a kinome-wide selectivity panel. acs.org These cellular target engagement assays, such as the NanoBRET panel, measure the ability of a compound to bind to its intended kinase target within a live cell environment, confirming that the molecule reaches and interacts with its target. acs.orgnih.gov Such studies are crucial for validating the mechanism of action and ensuring the selectivity of new drug candidates derived from scaffolds that may include the this compound moiety or its analogues.

Interactions with Protein Targets (Enzymes, Receptors)

The primary mechanism through which this compound (AEMS) is understood to exert its biological effects is by interacting with protein targets, particularly those involved in phosphorylation pathways. As a structural analogue of taurine, AEMS has been investigated for its ability to modulate processes regulated by taurine, which is known to influence the phosphorylation of specific proteins. nih.govbohrium.com

Research conducted on rat retinal preparations has demonstrated that AEMS is an effective inhibitor of phosphate (B84403) incorporation into retinal proteins. nih.gov In these studies, AEMS, along with taurine and other taurine analogues, was shown to inhibit the phosphorylation of proteins by 30-45%. nih.gov This suggests that AEMS can interact with and modulate the activity of protein kinases or phosphatases within the retinal tissue. nih.govbohrium.com The specific protein kinases affected by taurine in similar systems include Protein Kinase C (PKC), which is inhibited by taurine. bohrium.com While direct studies on AEMS and its specific interaction with PKC are not extensively detailed, its role as a taurine analogue suggests a similar mechanism of action. bohrium.comresearchgate.net

In a study comparing various sulfone analogues of taurine, AEMS was highlighted for its activity in modifying protein phosphorylation in the rat retina. nih.gov The structural features of AEMS, specifically the methyl sulfone group replacing the sulfonic acid moiety of taurine, are critical for this biological activity. This substitution allows AEMS to interact with the active or allosteric sites of target enzymes, thereby modulating their function.

The following table summarizes the inhibitory effects of AEMS and related compounds on protein phosphorylation in rat retinal preparations. nih.gov

| Compound | Inhibition of Phosphate Incorporation |

| This compound (AEMS) | 30-45% |

| Taurine | 30-45% |

| (±)3-aminotetrahydrothiophene-1,1-dioxide (ATS) | 30-45% |

| (±)3-aminotetrahydrothiopyran-1,1-dioxide (APS) | 30-45% |

| Thiomorpholine-1,1-dioxide (TMS) | 30-45% |

| N-methyl-thiomorpholine-1,1-dioxide (M-TMS) | No effect |

Data sourced from a study on sulfone analogues of taurine as modifiers of protein phosphorylation in rat retina. nih.gov

While receptor binding assays for AEMS are not extensively documented in the available literature, its function as a modulator of fundamental cellular processes like protein phosphorylation and calcium uptake suggests that its interactions with protein targets are significant for its pharmacological profile. nih.govnih.gov

Modulation of Intracellular Signaling and Metabolic Pathways

This compound (AEMS) has been shown to be a potent modulator of intracellular signaling pathways, primarily through its influence on calcium homeostasis and protein phosphorylation. nih.govnih.gov A key finding is the ability of AEMS to stimulate ATP-dependent calcium uptake in rat retinal membrane preparations. nih.gov

In comparative studies, AEMS was found to be twice as potent as taurine in stimulating ATP-dependent calcium ion uptake at low calcium concentrations (10 µM). nih.gov This potent effect on a crucial second messenger like calcium indicates a significant role for AEMS in modulating cellular signaling cascades that are dependent on calcium ions. nih.govnih.gov These cascades can include a wide range of cellular responses from neurotransmission to gene expression. google.comnih.gov

The modulation of calcium uptake by AEMS is concentration-dependent. At high calcium concentrations (1.44 mM), AEMS, along with taurine and other analogues, was found to inhibit ATP-independent calcium ion uptake, and was a more potent inhibitor than taurine in this regard. nih.gov This dual regulatory effect at different calcium concentrations highlights the complexity of its interaction with calcium transport mechanisms. nih.gov

The table below details the comparative effects of AEMS and taurine on ATP-dependent calcium uptake in rat retinal preparations. nih.gov

| Compound | Effect on ATP-dependent Ca2+ uptake (at 10 µM Ca2+) | Relative Potency |

| This compound (AEMS) | Stimulator | More potent than taurine |

| Taurine | Stimulator | - |

| (±)3-aminotetrahydrothiophene-1,1-dioxide (ATS) | Stimulator | More potent than taurine |

| (±)3-aminotetrahydrothiopyran-1,1-dioxide (APS) | Stimulator | More potent than taurine |

| Thiomorpholine-1,1-dioxide (TMS) | No effect | - |

| N-methyl-thiomorpholine-1,1-dioxide (M-TMS) | No effect | - |

Data compiled from studies on the effects of taurine and its sulfone analogues on calcium uptake. nih.gov

The inhibition of protein phosphorylation by AEMS also points to its role in regulating signaling pathways. nih.govbohrium.com Protein phosphorylation is a fundamental mechanism that controls the activity of numerous enzymes and transcription factors involved in signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. google.comnih.gov While direct evidence linking AEMS to the MAPK pathway is not available, its established effect on protein phosphorylation suggests a potential for such interactions. nih.govgoogle.com The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its modulation can have significant physiological consequences. google.comnih.gov

There is no direct evidence from the provided search results to indicate that this compound has a significant effect on metabolic pathways beyond its role in the regulation of taurine-related processes.

Advanced Chemical Engineering and Materials Science Applications

Utilization in Acid Gas Capture Technologies

The removal of acid gases, particularly carbon dioxide (CO2), from industrial flue gases and natural gas streams is a critical process for environmental protection and energy production. google.com Amine-based solvents are a mature and widely used technology for this purpose. mdpi.comgoogleapis.com These systems typically involve circulating an aqueous amine solution between an absorber, where CO2 is captured, and a stripper, where the CO2 is released to regenerate the solvent. google.com The efficiency of this process is heavily dependent on the chemical properties of the amines used. mdpi.com While primary and secondary amines react quickly with CO2, and tertiary amines offer lower energy requirements for regeneration, a combination of amines is often sought to balance these advantages. google.comgoogleapis.com

2-Aminoethylmethyl sulfone has been identified as a "promoter amine" for use in acid gas scrubbing solvents. googleapis.comgoogle.com In this role, it is typically mixed with a tertiary amine. google.comgoogleapis.com The primary amine group of this compound can react directly with CO2 to form a carbamate, which acts as a transfer agent, facilitating the absorption of CO2 by the more basic tertiary amine to form bicarbonate. googleapis.com This strategy aims to leverage the high reaction rates characteristic of primary amines while maintaining the low heat of regeneration associated with tertiary amines. googleapis.com By enhancing the CO2 capture reaction rate, the use of a promoter like this compound can help reduce the required size of the absorber column, thereby lowering the capital cost of the capture facility. googleapis.com

Table 1: Amine Roles in CO2 Capture

| Amine Type | Primary Function | Advantage | Disadvantage |

|---|---|---|---|

| Primary/Secondary Amines | Fast direct reaction with CO2 | High mass transfer rate | High energy for regeneration |

| Tertiary Amines | Act as a base to form bicarbonate | Low energy for regeneration | Slow mass transfer rate |

| Promoter Amines (e.g., this compound) | Accelerate CO2 uptake in a mixed-amine solvent | Combines faster kinetics with potential for lower regeneration energy | System complexity |

Catalysis and Organometallic Complex Design

The functional groups within this compound also lend themselves to applications in the design of specialized catalysts and ligands for organometallic chemistry.

Research into catalytic systems has explored the use of "tagged" ligands, where a specific functional group is appended to the ligand structure to impart desirable properties. This compound has been noted in the context of creating sulfonate charge-tagged catalysts. ethz.ch The sulfone group (SO2) can act as a polar tag. While direct synthesis of a ligand from this compound is detailed in specific patents, the principle involves using the amine functionality to attach the molecule to a larger ligand framework, leaving the methyl sulfone group as a distinct tag. googleapis.com This approach is part of a broader strategy in catalyst design where tags are used to control properties like solubility or to facilitate catalyst separation and recovery.

The performance of a catalyst is governed by a delicate balance of electronic and steric factors. In the context of ligands derived from or similar to this compound, the sulfone group acts as a "charge-tag". ethz.ch Such tags can influence the electronic environment of the metal center in an organometallic complex, thereby tuning its reactivity and selectivity. For example, in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, the introduction of polar heteroatoms can be detrimental to inhibitory activity, demonstrating the significant impact of such groups. nih.gov Furthermore, the size and shape of the entire ligand—its steric profile—play a crucial role. Research has shown that even small changes, such as adding a methyl group, can introduce steric hindrance that negatively affects catalytic activity by preventing the catalyst from adopting the optimal geometry for its function. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide (CO2) |

| Bicarbonate |

| Carbamate |

| Monoethanolamine (MEA) |

| Diethanolamine (DEA) |

| Methyldiethanolamine (MDEA) |

| Piperazine (PZ) |

| Diisopropanolamine (DIPA) |

| 3-N-sulfonylamine (SA) |

| 3-aminopropionitrile (APN) |

| Diethyl 2-aminoethanephosphonate (EtP2) |

| N-methyltetrahydrothiophen-3-amine 1,1-dioxide |

| 2,2′-sulfonyldiethanamine |

| 3,3′-sulfonyldipropaneamine |

| 4,4′-sulfonyldibutanenamine |

| 4-aminobutanenitrile |

| 6-aminohexanenitrile |

| 3-(methylamino)propanenitrile |

| Diethyl [2-(methylamino)ethyl]phosphonate |

| Diethyl (3-aminopropyl)phosphonate |

| Diethyl (4-aminobutyl)phosphonate |

| Diethyl (5-aminopentyl)phosphonate |

| Diethyl (6-aminohexyl)phosphonate |

| 2-(tert-butoxy)ethan-1-amine |

| N-methyl-2-[(2-methyl-2-propanyl)oxy]ethanamine |

| Isopropyl aminoethylmethyl phosphonite (QL) |

| Methylphosphonyl difluoride (DF) |

| 2-(diisopropylamino)ethanol |

| Diethyl methylphosphonite |

| Pyridine |

| Pyrazine |

| Imidazole |

| Triazole |

| Oxadiazole |

| Thiazole |

| Thiadiazole |

| Tetrazole |

Integration into Polymeric Materials and Functional Surfaces

The bifunctional nature of this compound makes it a candidate for incorporation into polymers to create functional materials, such as specialized membranes or modified surfaces. However, specific, detailed research on these applications is limited in publicly available literature.

A comprehensive literature search did not yield specific examples of polyamine synthesis where this compound is directly incorporated as a monomer into the polymer backbone.

In the field of anion exchange membranes (AEMs), one study abstract lists "this compound" as a substance of interest in research titled, "Design of tropinium-functionalized anion exchange membranes for acid recovery via diffusion dialysis process". nih.gov The abstract describes AEMs prepared from brominated poly(2,6-dimethyl-1,4-phenylene oxide) functionalized with tropinium cations. nih.gov However, the precise role of this compound in the synthesis or function of these membranes is not detailed in the available abstract, precluding a thorough discussion of its integration.

Detailed research findings explicitly describing the use of this compound for the post-polymerization modification of existing polymer scaffolds or for the direct derivatization of surfaces could not be located in the searched scientific literature. While post-polymerization modification is a common and versatile strategy for creating functional materials from a single polymer scaffold, nih.govresearchgate.net specific applications involving the covalent attachment of this compound have not been reported.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Aminoethylmethyl Sulfone Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 2-aminoethylmethyl sulfone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information, allowing for a complete structural and purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound hydrochloride, distinct signals correspond to the different proton groups within the molecule. The methyl group attached to the sulfone typically appears as a singlet, while the two methylene (B1212753) groups on the ethyl chain present as multiplets due to spin-spin coupling. The protons of the ammonium (B1175870) group can appear as a broad singlet. For instance, hypothetical ¹H NMR data for the hydrochloride salt shows signals around 3.09 ppm for the methyl protons (SO₂CH₃), with multiplets at approximately 3.17 ppm and 3.50 ppm for the methylene protons adjacent to the amine (CH₂NH₂) and sulfone (CH₂SO₂) groups, respectively.

NMR is also a powerful tool for monitoring the progress of reactions involving this compound. ethz.ch For example, during a reductive amination reaction to synthesize lapatinib (B449), the formation of an imine intermediate can be tracked by observing the appearance and disappearance of specific NMR signals. rsc.orgresearchgate.net This allows for the optimization of reaction conditions and ensures complete conversion. rsc.org

| Proton Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| SO₂CH₃ | 3.09 | Singlet (s) |

| CH₂NH₃⁺ | 3.17 | Multiplet (m) |

| CH₂SO₂ | 3.50 | Multiplet (m) |

| NH₃⁺ | 8.44 | Broad Singlet (bs) |

Note: Data is based on hypothetical values for the hydrochloride salt form. Actual shifts can vary based on solvent and concentration.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Molecular Characterization

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for polar molecules like this compound, often analyzing the protonated molecule [M+H]⁺. nih.gov

The molecular formula of this compound is C₃H₉NO₂S, corresponding to a molecular weight of 123.18 g/mol . nih.gov In ESI-MS analysis, the compound would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 124.04, corresponding to the [M+H]⁺ species. This technique is frequently used to confirm the successful synthesis of derivatives containing the this compound moiety. rsc.orggoogle.com For example, in the synthesis of complex molecules, ESI-MS is used to verify the mass of intermediates and the final product, ensuring the sulfone side chain has been correctly incorporated. rsc.orgrsc.org Tandem MS (MS/MS) can be further employed to fragment the parent ion, providing structural information based on the characteristic fragmentation patterns. usgovcloudapi.net

Vibrational Spectroscopy (e.g., FTIR, Raman) in Structural and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of this compound. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorptions in the FTIR spectrum of this compound would include:

N-H stretching vibrations from the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

Asymmetric and symmetric SO₂ stretching vibrations from the sulfone group, which are very strong and appear in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-H stretching and bending vibrations from the methyl and methylene groups.

Chromatographic Methods for Separation, Purity, and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its concentration, and assessing its purity by profiling potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and polar compounds like this compound. It is widely used for both quantitative analysis and impurity profiling. nih.gov

In a typical setup, a reversed-phase HPLC method would be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. Due to the compound's polarity, a hydrophilic interaction liquid chromatography (HILIC) mode could also be suitable. nih.gov HPLC methods are crucial for monitoring the progress of syntheses where this compound is a reactant. up.ac.za For instance, during the production of lapatinib, HPLC is used to measure the consumption of the starting materials and the formation of the product in real-time. rsc.orgup.ac.za This allows for the calculation of reaction yield and the identification of any side products or unreacted starting materials, which is vital for process optimization and quality control. researchgate.netruifuchemical.com The method's performance can be validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogues and Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.gov However, due to its high polarity and low volatility, this compound is not directly amenable to GC analysis. The primary amine and polar sulfone groups would lead to poor chromatographic peak shape and strong adsorption on the GC column. sigmaaldrich.com

To overcome this limitation, derivatization is required. sigmaaldrich.comnih.gov This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile moieties. For the primary amine group in this compound, common derivatization techniques include silylation or acylation. sigmaaldrich.comresearchgate.net After derivatization, the resulting analogue can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer provides a mass spectrum that confirms its identity through characteristic fragmentation patterns. usgovcloudapi.netnih.govoup.com This approach is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices. nih.gov

Specialized Characterization for Materials and Interaction Studies

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in a solution. ijs.si The method measures the time-dependent fluctuations in the intensity of scattered light that arise from particles undergoing Brownian motion. ijs.si Analysis of these fluctuations yields the translational diffusion coefficient, which can then be used to calculate the hydrodynamic radius of the particles, providing insight into their size and aggregation state. ijs.si

In the context of this compound, DLS can be a valuable tool for investigating its solution behavior, particularly its potential to form aggregates or to be incorporated into larger assemblies like micelles or polymer complexes. ethz.chbrandeis.edu While extensive studies focusing solely on the self-aggregation of this compound are not widely documented, the technique's applicability is clear from research on related systems. For instance, DLS has been used to study the formation of aggregates in solutions containing this compound hydrochloride. ethz.ch Furthermore, the compound is used in research that employs DLS to characterize the critical micelle concentration (CMC) and solution behavior of other complex molecules, indicating its compatibility with such analytical environments. brandeis.edu

A DLS analysis of a solution containing this compound would provide data on the average particle size and the polydispersity index (PDI), a measure of the width of the size distribution. A low PDI would suggest a monodisperse sample of individual molecules, while a high PDI or the appearance of larger particle sizes could indicate the formation of aggregates or complexes.

Table 2: Principles and Potential Findings of DLS Analysis for this compound

| Parameter Measured | Principle | Potential Interpretation for this compound | Citation |

|---|---|---|---|

| Hydrodynamic Radius (Rh) | Calculated from the diffusion coefficient via the Stokes-Einstein equation. | Indicates the effective size of the molecule or particle in solution. An increase could signify aggregation. | ijs.si |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | Values close to 0 suggest a uniform (monodisperse) population; higher values indicate a broad size distribution or multiple species. | ijs.si |

| Size Distribution by Intensity | Shows the relative intensity of light scattered by particles of different sizes. | Can reveal the presence of multiple populations, such as monomers and larger aggregates, simultaneously. | ijs.si |

When this compound or its derivatives are incorporated into polymer structures to create ion exchange membranes, the Ion Exchange Capacity (IEC) is a critical parameter for evaluating the membrane's performance. IEC quantifies the number of active ion-exchangeable sites per unit weight of the dry membrane material, typically expressed in milliequivalents per gram (meq/g) or millimoles per gram (mmol/g). nih.govnih.gov This value is directly related to the membrane's ability to conduct ions, which is fundamental to its function in applications like diffusion dialysis for acid recovery and in anion exchange membrane fuel cells. nih.govnih.gov